4-(溴甲基)氧杂环-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

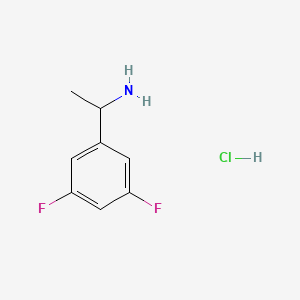

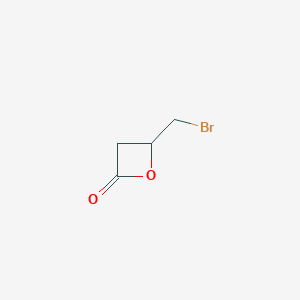

“4-(Bromomethyl)oxetan-2-one” is a chemical compound with the CAS Number: 33282-42-7 . It has a molecular weight of 164.99 and its IUPAC name is 4-(bromomethyl)-2-oxetanone . The compound is stored at a temperature of -10°C and it is in liquid form .

Synthesis Analysis

The synthesis of oxetanes, including “4-(Bromomethyl)oxetan-2-one”, often involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols . This process uses 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN . This leads to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4-exo ring closure .Molecular Structure Analysis

The InChI code for “4-(Bromomethyl)oxetan-2-one” is 1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)oxetan-2-one” are complex and can be influenced by various factors . For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy . Therefore, moderate heating is required .Physical and Chemical Properties Analysis

“4-(Bromomethyl)oxetan-2-one” is a liquid . It is stored at a temperature of -10°C and shipped with an ice pack .科学研究应用

抑制 α-糜蛋白酶

(3R,4S)-3-苄基-4-(溴甲基)氧杂环-2-酮是 α-糜蛋白酶的一种新型快速作用的替代底物抑制剂。该化合物在转化过程中产生一个羟基,这对于酰基酶中间体的稳定性至关重要 (Kim 和 Ryoo,1995 年)。

合成和结构分析

4-(溴甲基)氧杂环-2-酮衍生物已被合成并进行结构分析。例如,溴化聚(N-苯基-m-苯胺)的二聚体和三聚体形式的合成,揭示了暗示螺旋结构的 U 形结构 (Ito 等人,2002 年)。

蛋白质中的距离测量

使用 4-(溴甲基)氧杂环-2-酮衍生物的自旋标记技术已被用于蛋白质中的精确距离测量,例如自旋标记溶菌酶研究 (Schmidt 和 Kuntz,1984 年)。

蛋白质修饰

氧杂环衍生物,包括 4-(溴甲基)氧杂环-2-酮,用于蛋白质中半胱氨酸的化学选择性烷基化。该方法已应用于各种蛋白质,保持其内在活性,同时能够识别新的反应模式 (Boutureira 等人,2017 年)。

取代的 4-氧代酸的氧化

酸溴酸盐对取代的 4-氧代酸的氧化动力学和机理,涉及与 4-(溴甲基)氧杂环-2-酮相关的化合物,已经过研究。这些研究提供了对这些化合物的反应性和化学行为的见解 (Reddy 和 Manjari,2010 年)。

药物化学

4-(溴甲基)氧杂环-2-酮及其衍生物在药物化学中也很重要。它们已被用于氧杂环的合成和反应性研究,由于它们对物理化学性质和反应行为的影响,被证明在药物发现中很有价值 (Bull 等人,2016 年)。

安全和危害

未来方向

The future directions for “4-(Bromomethyl)oxetan-2-one” and similar compounds involve further exploration of their synthesis, reactivity, and applications in medicinal chemistry . For instance, recent research has applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .

作用机制

Target of Action

Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physiochemical properties .

Mode of Action

It’s known that oxetanes can undergo ring opening with trimethyloxosulfonium ylide, forming a range of oxetane derivatives . This process requires moderate heating and proceeds via an SN2 transition structure, sensitive to epoxide substitution .

Biochemical Pathways

Oxetanes have been shown to influence the stability of acyl enzyme intermediates .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral .

Result of Action

It’s known that oxetanes can reduce the basicity of adjacent nitrogen atoms, subtly modulating the basicity and potentially lowering a drug’s overall lipophilicity .

Action Environment

It’s known that the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature could be a significant environmental factor .

属性

IUPAC Name |

4-(bromomethyl)oxetan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEVWTVEQBJECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

![1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2878086.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)

![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)

![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)